An In-depth Technical Guide to the Synthesis and Characterization of 3-Chlorobenzotrichloride
An In-depth Technical Guide to the Synthesis and Characterization of 3-Chlorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Chlorobenzotrichloride, also known as 1-chloro-3-(trichloromethyl)benzene, is a halogenated aromatic compound with the molecular formula C₇H₄Cl₄. Its utility as a precursor in the synthesis of various organic compounds, including agrochemicals and pharmaceutical intermediates, makes it a compound of interest for researchers and professionals in drug development and chemical manufacturing. The reactivity of the trichloromethyl group and the influence of the chlorine substituent on the benzene (B151609) ring are key to its synthetic applications.
Physical and Chemical Properties
3-Chlorobenzotrichloride is a colorless to pale yellow oily liquid under standard conditions. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄Cl₄ | [1] |
| Molecular Weight | 229.92 g/mol | [1] |
| CAS Number | 2136-81-4 | [1] |
| Appearance | Colorless to pale yellow oil | [1] |
| Melting Point | 0.6 °C | [1] |
| Boiling Point | 255 °C at 760 mmHg | [1] |
| Density | 1.505 g/cm³ | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol | [1] |
Synthesis of 3-Chlorobenzotrichloride
The synthesis of 3-Chlorobenzotrichloride can be achieved through various methods, with the most common being the free-radical chlorination of 3-chlorotoluene (B144806) or the chlorination of 3-chlorobenzal chloride.
Synthesis from 3-Chlorobenzal Chloride
A documented method for the preparation of 3-Chlorobenzotrichloride involves the reaction of 3-chlorobenzal chloride with a chlorinating agent in the presence of a base and a phase transfer catalyst.
Reaction Scheme:
Experimental Protocol:
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Materials:
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3-chlorobenzal chloride (23.5 g)
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Carbon tetrachloride
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50% Sodium hydroxide (B78521) solution
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Phase transfer catalyst (e.g., Aliquat 336)
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Water
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Dilute sulfuric acid
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Procedure:
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In a suitable reaction vessel equipped with a stirrer, reflux condenser, and a heating mantle, charge 23.5 g of 3-chlorobenzal chloride, a molar excess of carbon tetrachloride, and a catalytic amount of the phase transfer catalyst.
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With vigorous stirring, add 50% sodium hydroxide solution to the mixture.
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Heat the mixture to reflux and maintain for a period of 1 to 8 hours. The reaction progress can be monitored by gas chromatography (GC).
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After the reaction is complete, cool the mixture to room temperature.
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Add water to the reaction mixture to dissolve the inorganic salts.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer with dilute sulfuric acid to neutralize any remaining base, followed by a wash with water.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvent (carbon tetrachloride) by distillation.
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The crude product is then purified by vacuum distillation to yield 3-Chlorobenzotrichloride as a clear, colorless oil.
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Yield: An 81% yield (22.4 g) has been reported for this method.[2]
Synthesis from 3-Chlorotoluene
Another common industrial method is the free-radical chlorination of 3-chlorotoluene.
Reaction Scheme:
Experimental Protocol:
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Materials:
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3-chlorotoluene
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Chlorine gas
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A free-radical initiator (e.g., azobisisobutyronitrile - AIBN) or a UV lamp
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Procedure:
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Charge 3-chlorotoluene into a reaction vessel equipped with a gas inlet tube, a reflux condenser connected to a system for neutralizing HCl gas, a thermometer, and a stirrer.
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Heat the 3-chlorotoluene to a temperature that allows for efficient radical initiation (typically 100-140°C).
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If using a chemical initiator, add it to the reaction mixture. If using UV light, ensure the reactor is made of a material transparent to UV radiation and position the lamp accordingly.
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Introduce a steady stream of chlorine gas into the reaction mixture with vigorous stirring.
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The reaction is exothermic and the temperature should be carefully controlled.
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Monitor the reaction progress by measuring the density of the reaction mixture or by GC analysis.
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Once the desired degree of chlorination is achieved, stop the chlorine flow and cool the reactor.
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Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved HCl and unreacted chlorine.
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The crude product can be purified by vacuum distillation.
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Characterization of 3-Chlorobenzotrichloride
Due to the lack of publicly available experimental spectra for 3-Chlorobenzotrichloride, this section provides predicted data based on its chemical structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted): The ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons. Due to the substitution pattern, a complex multiplet is anticipated in the aromatic region, likely between δ 7.4 and 7.8 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro and trichloromethyl substituents.
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¹³C NMR (Predicted): The ¹³C NMR spectrum is expected to show six signals for the aromatic carbons and one for the trichloromethyl carbon.
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The carbon bearing the trichloromethyl group (C-CCl₃) would likely appear around δ 90-100 ppm.
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The carbon bearing the chlorine atom (C-Cl) is expected in the range of δ 130-135 ppm.
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The remaining four aromatic carbons (CH) will have signals in the typical aromatic region of δ 125-135 ppm.
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Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 3-Chlorobenzotrichloride is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | C-H aromatic stretching |
| 1600-1450 | C=C aromatic ring stretching |
| 1100-1000 | C-Cl aromatic stretching |
| 800-600 | C-Cl (trichloromethyl) stretching |
Mass Spectrometry (MS) (Predicted)
In the mass spectrum of 3-Chlorobenzotrichloride, the molecular ion peak (M⁺) would be observed. Due to the presence of four chlorine atoms, a characteristic isotopic pattern will be a key feature.
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Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The most abundant peak in this cluster would correspond to the molecule containing four ³⁵Cl atoms (m/z = 228). The relative intensities of the M, M+2, M+4, M+6, and M+8 peaks will follow a predictable pattern based on the natural abundance of the chlorine isotopes.
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Major Fragmentation Patterns:
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Loss of a chlorine radical ([M-Cl]⁺).
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Formation of the chlorophenyltrichloromethyl cation.
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Cleavage of the C-C bond to give the chlorophenyl cation and a CCl₃ radical.
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Mandatory Visualizations
Synthesis Workflow of 3-Chlorobenzotrichloride
The following diagram illustrates the logical workflow for the synthesis of 3-Chlorobenzotrichloride from 3-chlorotoluene.
Caption: Synthesis workflow for 3-Chlorobenzotrichloride.
Logical Relationship: Application in Pharmaceutical Synthesis
3-Chlorobenzotrichloride is a valuable intermediate in the synthesis of various pharmaceuticals. The following diagram illustrates a logical pathway for its potential use in the synthesis of a hypothetical active pharmaceutical ingredient (API), demonstrating its role as a key building block.
Caption: Logical pathway for API synthesis from 3-Chlorobenzotrichloride.
Conclusion
3-Chlorobenzotrichloride is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. This guide has provided a detailed overview of its synthesis and properties. While a lack of publicly available experimental spectral data necessitates reliance on predictions for its characterization, the information compiled herein serves as a valuable resource for researchers and professionals working with this compound. The provided experimental protocols and logical workflows offer practical insights into its preparation and potential applications.



